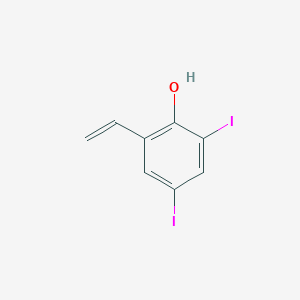

2,4-Diiodo-6-vinylphenol

Description

Contextualization within Halogenated Phenolic Structures

Halogenated phenols are a broad and significant category of compounds in organic chemistry, characterized by a phenol (B47542) ring bearing one or more halogen atoms. smolecule.com The introduction of halogens, such as iodine, bromine, or chlorine, onto the phenolic backbone profoundly influences the molecule's electronic properties, reactivity, and biological activity. rsc.org Halogen atoms are known to modulate the acidity of the phenolic hydroxyl group and can serve as versatile handles for further chemical transformations, particularly in cross-coupling reactions. rsc.org Dihalo-substituted phenols, specifically, offer multiple sites for such modifications, enabling the construction of complex molecular architectures. The presence of two halogen atoms can also impart specific physical properties, such as increased lipophilicity and altered crystal packing, which are of interest in materials science and medicinal chemistry. researchgate.net

Overview of Vinylphenol Chemistry and Significance in Organic Synthesis

Vinylphenols, also known as hydroxystyrenes, are organic compounds featuring a vinyl group attached to a phenol ring. google.com This combination of a hydroxyl group and a vinyl functional group makes them valuable intermediates in organic synthesis. The vinyl group can participate in a wide array of chemical reactions, including polymerization, hydrogenation, and various addition reactions. google.com This reactivity has led to their use as monomers in the production of specialty polymers and resins. google.com Furthermore, the vinyl group can be a precursor to other functional groups, expanding the synthetic utility of these compounds. The phenolic hydroxyl group, in turn, can be modified or can direct the regioselectivity of reactions on the aromatic ring. researchgate.net

Unique Attributes and Research Gap for 2,4-Diiodo-6-vinylphenol within the Dihalo-vinylphenol Class

Within the broader class of dihalo-vinylphenols, 2,4-Diiodo-6-vinylphenol stands out due to the specific placement of its functional groups. The presence of two iodine atoms, which are the largest and least electronegative of the stable halogens, imparts distinct properties. The carbon-iodine bond is relatively weak, making these iodine atoms excellent leaving groups in cross-coupling reactions, potentially allowing for selective functionalization at the 2- and 4-positions. The vinyl group at the 6-position, ortho to the hydroxyl group, can influence the reactivity of the hydroxyl group and may participate in intramolecular reactions.

Despite its interesting structural features, a significant research gap exists for 2,4-Diiodo-6-vinylphenol. While chemical suppliers list the compound, indicating its synthesis is feasible, detailed research publications focusing specifically on its synthesis, characterization, and applications are scarce. Much of the available information is inferred from the chemistry of analogous compounds, such as other halogenated vinylphenols or diiodophenols. This lack of dedicated research presents an opportunity for future investigations into the unique properties and potential applications of this specific dihalo-substituted vinylphenol.

Chemical and Physical Properties of 2,4-Diiodo-6-vinylphenol

| Property | Value | Source |

| Molecular Formula | C₈H₆I₂O | smolecule.com |

| Molecular Weight | 371.94 g/mol | smolecule.com |

Synthesis of 2,4-Diiodo-6-vinylphenol

There is no detailed, step-by-step synthesis protocol for 2,4-Diiodo-6-vinylphenol in the current body of scientific literature. However, based on established organic chemistry principles and synthetic routes for structurally related compounds, two primary plausible pathways can be proposed.

Proposed Synthetic Pathway 1: Vinylation of a Diiodophenol Precursor

A likely route to 2,4-Diiodo-6-vinylphenol involves the introduction of a vinyl group onto a pre-existing 2,4-diiodophenol (B1583781) scaffold. This can be achieved through palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

Starting Material: The synthesis would commence with 2,4-diiodophenol. ufrj.br

Vinylation Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, could be employed to introduce the vinyl group.

Suzuki Coupling: This would involve reacting 2,4-diiodophenol with a vinylboronic acid or a derivative in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edu

Heck Reaction: Alternatively, the Heck reaction could be utilized, coupling 2,4-diiodophenol with ethylene (B1197577) gas under palladium catalysis. wikipedia.org

Proposed Synthetic Pathway 2: Iodination of a Vinylphenol Precursor

An alternative approach would involve the direct iodination of a vinylphenol derivative. To control the regioselectivity of the iodination and to prevent unwanted reactions with the vinyl group, the phenolic hydroxyl group would likely be protected first.

Starting Material: The synthesis would begin with 4-vinylphenol (B1222589).

Protection: The hydroxyl group of 4-vinylphenol would be protected, for example, as an acetate (B1210297) ester, to form 4-vinylphenyl acetate.

Iodination: The protected compound would then undergo electrophilic iodination to introduce two iodine atoms onto the aromatic ring at the positions ortho and para to the protected hydroxyl group.

Deprotection: Finally, the protecting group would be removed (e.g., by hydrolysis of the acetate) to yield the target compound, 2,4-Diiodo-6-vinylphenol.

Potential Research Applications

Given the lack of specific research on 2,4-Diiodo-6-vinylphenol, its applications remain largely hypothetical and are extrapolated from the known uses of related compounds.

Polymer Science: Like other vinylphenols, it could serve as a monomer for the synthesis of specialty polymers. The presence of two iodine atoms would impart a high refractive index and increased density to the resulting polymer, properties that are desirable in optical materials and specialty coatings. The iodine atoms could also serve as sites for post-polymerization modification.

Organic Synthesis: The compound is a potentially versatile building block in organic synthesis. The three distinct functional groups—hydroxyl, vinyl, and two iodine atoms—offer multiple handles for a variety of chemical transformations. The differential reactivity of the C-I bonds could potentially allow for selective, sequential cross-coupling reactions, enabling the construction of complex, highly substituted aromatic compounds.

Medicinal Chemistry: Halogenated phenols are known to exhibit a range of biological activities. rsc.org While no biological studies on 2,4-Diiodo-6-vinylphenol have been reported, its structure could serve as a scaffold for the development of new therapeutic agents. The lipophilicity conferred by the iodine atoms could influence its pharmacokinetic properties.

Structure

3D Structure

Properties

Molecular Formula |

C8H6I2O |

|---|---|

Molecular Weight |

371.94 g/mol |

IUPAC Name |

2-ethenyl-4,6-diiodophenol |

InChI |

InChI=1S/C8H6I2O/c1-2-5-3-6(9)4-7(10)8(5)11/h2-4,11H,1H2 |

InChI Key |

BSXKPSYPQSEHFE-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C(=CC(=C1)I)I)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Diiodo 6 Vinylphenol

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic approach to 2,4-diiodo-6-vinylphenol involves the deconstruction of the target molecule into simpler, commercially available starting materials. amazonaws.com This process highlights the key bond formations required, namely the introduction of two iodine atoms and a vinyl group to a phenol (B47542) ring.

The choice of the initial phenolic precursor is critical. The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. chemistrysteps.com This inherent directing effect must be leveraged to achieve the desired 2,4-diiodo substitution pattern. A common starting point could be a phenol that is either unsubstituted or possesses a group at the 4-position that can be later converted to a vinyl group. For example, p-hydroxybenzaldehyde could serve as a precursor, where the aldehyde group can be transformed into a vinyl group.

The substitution pattern of the starting phenol dictates the regioselectivity of the iodination. studylib.net If the para position is already occupied, iodination will preferentially occur at the ortho positions. studylib.net Conversely, starting with phenol itself would likely lead to a mixture of ortho and para-iodinated products, with the potential for over-iodination. studylib.net

Several established methods can be considered for the introduction of the vinyl group. The choice of strategy often depends on the nature of the substrate and the stage at which the vinyl group is introduced.

Wittig Reaction: The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes. masterorganicchemistry.com In the context of 2,4-diiodo-6-vinylphenol synthesis, a diiodinated hydroxybenzaldehyde could be reacted with a phosphonium (B103445) ylide to generate the vinyl group. masterorganicchemistry.comontosight.ai This method offers good control over the formation of the carbon-carbon double bond.

Heck Coupling: The Heck reaction provides a means to form carbon-carbon bonds by coupling an unsaturated halide with an alkene, catalyzed by a palladium complex. semanticscholar.org A diiodophenol could be coupled with a vinylating agent in a Heck-type reaction. scispace.comrsc.org This approach is particularly useful for late-stage functionalization.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is a versatile method for creating carbon-carbon bonds. libretexts.orgwikipedia.org A diiodophenol could be coupled with a vinylboronic acid or its ester to introduce the vinyl group. This reaction is known for its high functional group tolerance. nih.gov

Table 1: Comparison of Vinyl Group Introduction Strategies

| Reaction | Precursor | Reagents | Key Features |

| Wittig Reaction | Aldehyde/Ketone | Phosphonium ylide | Forms C=C from C=O. masterorganicchemistry.com |

| Heck Coupling | Unsaturated Halide | Alkene, Pd catalyst, Base | C-C bond formation via coupling. semanticscholar.org |

| Suzuki-Miyaura Coupling | Organohalide | Organoboron compound, Pd catalyst, Base | Versatile C-C bond formation with high functional group tolerance. libretexts.orgwikipedia.orgnih.gov |

The direct iodination of phenols is a primary method for introducing iodine atoms onto the aromatic ring. This electrophilic aromatic substitution is facilitated by the electron-donating nature of the hydroxyl group. chemistrysteps.comstudylib.net

Electrophilic Aromatic Iodination: Various reagents can be employed for the iodination of phenols. Molecular iodine (I₂) in the presence of an oxidizing agent is a common method. scielo.br Other effective iodinating agents include N-iodosuccinimide (NIS) and iodine monochloride (ICl). chemistrysteps.comscielo.br The reaction conditions can be controlled to favor mono- or di-iodination. studylib.netresearchgate.net For instance, using iodosylbenzene as an oxidant with ammonium (B1175870) iodide allows for controlled iodination. researchgate.net

Classical and Modern Synthetic Routes

The synthesis of 2,4-diiodo-6-vinylphenol can be approached through both multi-step and more streamlined one-pot strategies.

A multi-step synthesis allows for a controlled, stepwise introduction of the required functional groups. vapourtec.com A plausible divergent approach would start with a common intermediate, such as 4-hydroxybenzaldehyde. This precursor could first undergo di-iodination to yield 3,5-diiodo-4-hydroxybenzaldehyde. From this intermediate, the aldehyde can be converted to the vinyl group using a Wittig reaction.

Alternatively, a convergent strategy might involve the synthesis of a diiodophenol and a separate vinyl-containing fragment, which are then coupled together in a later step, for example, via a Suzuki-Miyaura coupling.

One-pot syntheses offer significant advantages in terms of efficiency, reducing the need for intermediate purification steps and minimizing waste. sioc-journal.cn A potential one-pot approach for 2,4-diiodo-6-vinylphenol could involve the sequential addition of reagents to a single reaction vessel. For example, a phenol could first be di-iodinated, followed by the in-situ generation of a vinylating agent and a palladium catalyst to perform a cross-coupling reaction. The development of chemoenzymatic cascades also presents a modern approach to one-pot syntheses, potentially combining enzymatic and chemical steps for the production of substituted vinylphenols. nih.govgoogle.com

Optimization of Reaction Conditions

The efficiency and selectivity of the synthesis of 2,4-Diiodo-6-vinylphenol are highly dependent on the careful optimization of various reaction parameters.

The choice of solvent plays a critical role in the iodination process, influencing both the yield and the regioselectivity of the reaction. For instance, in the iodination of a phenolic precursor, the solvent's dielectric constant can significantly impact the reaction's efficiency. A study on the iodination of a similar compound, phenol, to produce 2,4-diiodophenol (B1583781) demonstrated that solvents with higher dielectric constants could facilitate the reaction. For example, using dimethylformamide (DMF) with a dielectric constant of 36.7 resulted in a 78% yield of 2,4-diiodophenol, whereas acetonitrile, with a similar dielectric constant of 37.5, yielded 65%. smolecule.com The selection of solvents like 1,4-dioxane (B91453) or DMF is also crucial in subsequent palladium-catalyzed vinylation reactions.

Catalysts are central to many of the synthetic steps leading to 2,4-Diiodo-6-vinylphenol. For the vinylation step, palladium-based catalysts such as palladium acetate (B1210297) (Pd(OAc)₂) are commonly employed. The catalyst loading, typically ranging from 5 to 12.5 mol%, is a critical parameter that affects the reaction yield and rate. Research has shown that in related palladium-catalyzed reactions, the choice of a nickel(0) catalyst in combination with specific ligands can be efficient for certain cross-coupling reactions. uwa.edu.au The development of nickel-catalyzed methods for converting aryl halides to phenols using nitrous oxide also highlights the ongoing innovation in catalyst design for such transformations. nih.gov

Ligand design is a sophisticated aspect of optimizing catalytic reactions. The electronic and structural features of ligands coordinated to the metal center can profoundly influence the catalytic cycle's efficiency and selectivity. nih.gov For instance, in nickel-catalyzed phenol synthesis, electronically asymmetric tridentate bipyridine-based ligands have been shown to enable selective carbon-oxygen bond formation. nih.gov The use of specific ligands like Xantphos in combination with a nickel(0) catalyst has been identified as an efficient system for carbon-sulfur cross-coupling reactions, which shares mechanistic principles with the C-O bond formation required for some phenol syntheses. uwa.edu.au While direct examples for 2,4-Diiodo-6-vinylphenol are scarce, the principles of ligand design from related phenol and substituted arene syntheses are applicable. uwa.edu.aunih.gov

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of intermediates and the final 2,4-Diiodo-6-vinylphenol product is essential to achieve the desired purity.

Column chromatography is a fundamental technique for purifying the products of organic synthesis. orgsyn.org Silica gel is a common stationary phase, and a gradient of solvents, such as hexanes and ethyl acetate, is often used as the mobile phase to elute the desired compound. orgsyn.org The progress of the separation is typically monitored by thin-layer chromatography (TLC). orgsyn.org

High-performance liquid chromatography (HPLC) is another powerful technique for both purification and analysis. For compounds similar to 2,4-Diiodo-6-vinylphenol, such as 4-vinylphenol (B1222589) and 4-vinylguaiacol, isocratic HPLC methods have been developed. scielo.br A common setup might use a C18 column with a mobile phase consisting of a mixture of methanol, ultrapure water, and phosphoric acid. scielo.br Detection is often performed using a UV detector, with the wavelength set to an absorbance maximum of the target compounds, for instance, 260 nm for 4-vinylphenol. scielo.br

Recrystallization and Distillation Methods

The purification of 2,4-Diiodo-6-vinylphenol from a crude reaction mixture is critical to obtaining a product with the high purity required for subsequent applications. The primary methods for the purification of solid organic compounds are recrystallization and distillation, the latter being particularly useful for high-boiling liquids or solids that can be melted and distilled under reduced pressure.

Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving the impure material in a suitable hot solvent and then allowing the desired compound to crystallize out upon cooling, leaving the impurities dissolved in the solvent. The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Furthermore, the solvent should not react with the compound and should have a boiling point lower than the melting point of the compound to ensure that the compound crystallizes rather than melts.

For a phenolic compound like 2,4-Diiodo-6-vinylphenol, a range of organic solvents can be considered. The selection would be guided by the polarity of the compound and the impurities present. A systematic approach to solvent selection involves testing small amounts of the crude product in various solvents.

Interactive Data Table: Potential Recrystallization Solvents for 2,4-Diiodo-6-vinylphenol

| Solvent | Rationale for Use | Potential Outcome |

| Ethanol/Water | Ethanol can dissolve the compound, and the addition of water as an anti-solvent can induce crystallization. | Good for removing non-polar impurities. |

| Toluene | A non-polar solvent that could be effective if the impurities are more polar than the product. | May require hot filtration to remove insoluble impurities. |

| Hexane (B92381)/Ethyl Acetate | A solvent mixture where hexane is the primary solvent and ethyl acetate is added to increase solubility. | Useful for fine-tuning the polarity of the crystallization medium. |

| Methanol | A polar solvent that may be suitable depending on the impurity profile. | Risk of the compound being too soluble, even at low temperatures. |

Distillation

Given that 2,4-Diiodo-6-vinylphenol is a solid at room temperature, distillation would require the compound to be melted and would likely be performed under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal decomposition. rochester.edubrandtech.com High temperatures required for atmospheric distillation can lead to polymerization of the vinyl group or other degradation reactions. rochester.edu

The effectiveness of vacuum distillation hinges on the difference in boiling points between the desired compound and any volatile impurities. brandtech.com The setup for a vacuum distillation includes a heat source, a distillation flask, a condenser, a receiving flask, and a vacuum pump. libretexts.org It is imperative to use a stir bar to prevent bumping, as boiling stones are ineffective under vacuum. libretexts.org All glass joints must be properly sealed, often with grease, to maintain a low pressure. libretexts.org

For a compound like 2,4-Diiodo-6-vinylphenol, a high vacuum system would likely be necessary to achieve a boiling point within a manageable range (typically below 200 °C) to avoid decomposition. rochester.edu

Green Chemistry Principles in 2,4-Diiodo-6-vinylphenol Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like 2,4-Diiodo-6-vinylphenol is of growing importance. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. researchgate.netrsc.org

Atom Economy Considerations

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.govpsu.edu A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts. rsc.org

The synthesis of 2,4-Diiodo-6-vinylphenol likely involves the iodination of a precursor such as 6-vinylphenol. A common method for iodination involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. To improve atom economy, catalytic methods are preferred. For instance, the aerobic oxidative iodination of phenols using a copper(II) nitrate (B79036) catalyst and molecular oxygen as the oxidant in water presents a green alternative with high atom economy. researchgate.net

Interactive Data Table: Theoretical Atom Economy for the Synthesis of 2,4-Diiodo-6-vinylphenol

A plausible, though not definitively documented, synthetic route is the direct iodination of 6-vinylphenol. The balanced chemical equation for such a reaction would be:

C₈H₈O + 2I₂ → C₈H₆I₂O + 2HI

| Reactant | Molecular Weight ( g/mol ) | Moles | Total Mass (g) |

| 6-Vinylphenol | 120.15 | 1 | 120.15 |

| Iodine (I₂) | 253.81 | 2 | 507.62 |

| Total Reactants | 627.77 | ||

| Product | Molecular Weight ( g/mol ) | Moles | Total Mass (g) |

| 2,4-Diiodo-6-vinylphenol | 371.94 | 1 | 371.94 |

| Hydrogen Iodide (HI) | 127.91 | 2 | 255.82 |

| Total Products | 627.76 |

The atom economy is calculated as: (Mass of desired product / Total mass of reactants) x 100%

In this idealized reaction, the atom economy would be approximately 59.25%. This calculation highlights the significant mass of the byproduct, hydrogen iodide. Green chemistry approaches would seek to use methods that avoid such stoichiometric reagents in favor of catalytic cycles where the iodine source is regenerated, or where the byproducts are less hazardous and can be easily recycled. nih.gov

Spectroscopic and Structural Elucidation of 2,4 Diiodo 6 Vinylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by mapping the carbon-hydrogen framework.

The ¹H NMR spectrum of 2,4-Diiodo-6-vinylphenol is anticipated to exhibit distinct signals corresponding to the aromatic, vinyl, and hydroxyl protons. The electron-withdrawing nature of the iodine atoms and the hydroxyl group's electronic effects significantly influence the chemical shifts of the aromatic protons. The two aromatic protons are in different chemical environments and are expected to appear as doublets due to coupling with each other. The vinyl group will present a more complex system of signals due to the distinct chemical environments of its three protons.

Predicted ¹H NMR Data for 2,4-Diiodo-6-vinylphenol:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.8 - 8.0 | d | 2.0 - 2.5 |

| H-5 | 7.4 - 7.6 | d | 2.0 - 2.5 |

| -CH=CH₂ (α-proton) | 6.8 - 7.0 | dd | 17.0 - 18.0, 10.5 - 11.5 |

| -CH=CH ₂ (β-proton, trans) | 5.7 - 5.9 | d | 17.0 - 18.0 |

| -CH=CH ₂ (β-proton, cis) | 5.3 - 5.5 | d | 10.5 - 11.5 |

| -OH | 5.0 - 6.0 | br s | - |

Note: Predicted values are based on analogous structures and substituent effects. Actual experimental values may vary.

The ¹³C NMR spectrum will provide a detailed fingerprint of the carbon framework of 2,4-Diiodo-6-vinylphenol. The spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbons directly attached to the iodine atoms will exhibit significantly shifted signals due to the heavy atom effect.

Predicted ¹³C NMR Data for 2,4-Diiodo-6-vinylphenol:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-OH) | 150 - 155 |

| C-2 (-CH=CH₂) | 130 - 135 |

| C-3 | 140 - 145 |

| C-4 (-I) | 85 - 90 |

| C-5 | 135 - 140 |

| C-6 (-I) | 90 - 95 |

| -CH =CH₂ | 135 - 140 |

| -CH=C H₂ | 115 - 120 |

Note: Predicted values are based on analogous structures and substituent effects. Actual experimental values may vary.

To unequivocally assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. Cross-peaks would be expected between the aromatic protons H-3 and H-5, confirming their ortho relationship. Additionally, correlations would be observed between the α-vinyl proton and the two β-vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-3, C-5, the α-vinyl carbon, and the β-vinyl carbon based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. For instance, the α-vinyl proton would be expected to show correlations to the aromatic carbons C-2 and C-6, confirming the attachment of the vinyl group. The aromatic proton H-3 would show correlations to C-1, C-2, and C-5, further solidifying the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 2,4-Diiodo-6-vinylphenol with high confidence. The expected exact mass can be calculated from the masses of the most abundant isotopes of each element.

Predicted HRMS Data for 2,4-Diiodo-6-vinylphenol:

| Ion | Calculated Exact Mass (m/z) |

| [M]⁺ | 371.8508 |

| [M+H]⁺ | 372.8586 |

In electron ionization mass spectrometry (EI-MS), the 2,4-Diiodo-6-vinylphenol molecule is expected to undergo characteristic fragmentation. The analysis of these fragments provides valuable information about the molecule's structure. Key expected fragmentation pathways include the loss of an iodine atom, the vinyl group, and potentially a carbon monoxide molecule from the phenolic ring. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify the interpretation of fragments containing iodine.

Predicted Major Fragments in the Mass Spectrum of 2,4-Diiodo-6-vinylphenol:

| m/z | Possible Fragment |

| 372 | [M]⁺ (Molecular Ion) |

| 245 | [M - I]⁺ |

| 218 | [M - I - HCN]⁺ |

| 118 | [M - 2I]⁺ |

| 91 | [C₇H₇]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insight into the molecular structure of a compound by probing its vibrational modes. For 2,4-Diiodo-6-vinylphenol, these methods are crucial for identifying functional groups and exploring conformational possibilities.

The IR and Raman spectra of 2,4-Diiodo-6-vinylphenol are expected to exhibit distinct bands corresponding to the vibrations of its specific functional groups. The positions of these bands are influenced by the electronic environment created by the substituents on the phenol (B47542) ring.

O-H Vibrations: The hydroxyl group gives rise to a characteristic O-H stretching vibration (νO-H). In a non-hydrogen-bonded (free) state, this would appear as a sharp band around 3600 cm⁻¹. However, in the condensed phase, intermolecular hydrogen bonding typically causes this band to broaden significantly and shift to a lower frequency, generally appearing in the 3550–3200 cm⁻¹ region. docbrown.infolibretexts.org The O-H in-plane bending vibration (δO-H) is expected to couple with C-O stretching and appear in the 1410-1310 cm⁻¹ range.

C=C Vibrations: The molecule contains two types of C=C bonds: those within the aromatic ring and the one in the vinyl group. The aromatic C=C stretching vibrations typically produce a series of bands in the 1600–1440 cm⁻¹ region. docbrown.info The C=C stretching of the vinyl group is anticipated to appear as a distinct band around 1630-1650 cm⁻¹.

C-O Stretching: The stretching vibration of the phenolic C-O bond (νC-O) is expected to be observed in the range of 1260–1140 cm⁻¹. docbrown.infoadichemistry.com Its exact position can provide information about the electronic effects of the ring substituents.

C-I Vibrations: The carbon-iodine stretching modes (νC-I) are found at lower frequencies due to the high mass of the iodine atom. These vibrations are expected in the far-infrared region, typically between 600 and 500 cm⁻¹.

The table below summarizes the predicted characteristic vibrational frequencies for 2,4-Diiodo-6-vinylphenol.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Phenolic O-H | Stretching (H-bonded) | 3550 - 3200 | Strong, Broad |

| Vinyl C-H | Stretching | 3100 - 3000 | Medium |

| Aromatic C-H | Stretching | 3050 - 3010 | Medium |

| Vinyl C=C | Stretching | 1650 - 1630 | Medium |

| Aromatic C=C | Stretching | 1600 - 1440 | Medium to Strong |

| Phenolic O-H | In-plane Bending | 1410 - 1310 | Medium |

| Phenolic C-O | Stretching | 1260 - 1140 | Strong |

| Aromatic C-I | Stretching | 600 - 500 | Medium to Strong |

Vibrational spectroscopy is a powerful tool for investigating the conformational isomers (conformers) of molecules. For 2,4-Diiodo-6-vinylphenol, conformational flexibility primarily arises from the rotation around the C-O single bond (orientation of the hydroxyl hydrogen) and the C-C single bond connecting the vinyl group to the aromatic ring.

Different conformers can give rise to distinct vibrational frequencies, particularly for modes involving the rotating groups. Raman spectroscopy is especially well-suited for studying conformational changes in solution. nih.gov By analyzing the spectra at different temperatures or in different solvents, it is possible to identify bands corresponding to different conformers and study their relative stabilities. Low-frequency lattice vibrational modes in the Raman spectrum of the solid state can also provide information about the crystal structure and intermolecular interactions. spectroscopyonline.com While direct experimental studies on this molecule are not available, analysis of related substituted phenols suggests that subtle shifts in the O-H and vinyl group vibrational bands could be used to probe its conformational landscape. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is used to identify chromophores and assess electronic conjugation within a molecule.

The primary chromophore in 2,4-Diiodo-6-vinylphenol is the substituted benzene ring. Phenol itself typically exhibits a primary absorption band (π → π*) around 210 nm and a secondary, fine-structured band around 270-275 nm. docbrown.info The presence of substituents on the benzene ring significantly influences the position and intensity of these absorption maxima.

Auxochromic and Bathochromic Effects: The hydroxyl (-OH) group acts as an auxochrome, a group that enhances absorption, and causes a bathochromic (red) shift in the absorption bands compared to benzene.

Extended Conjugation: The vinyl (-CH=CH₂) group extends the π-conjugated system of the aromatic ring. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a significant bathochromic shift.

Halogen Effect: The two iodine atoms are also expected to contribute to a bathochromic shift due to their electron-donating resonance effect and the "heavy atom effect."

Consequently, 2,4-Diiodo-6-vinylphenol is predicted to absorb at longer wavelengths than phenol. The primary absorption band is expected to shift well above 220 nm, while the secondary band will likely shift to the 280-300 nm region. The extension of the absorption band towards the visible region may occur, although the compound is expected to be colorless. docbrown.info A study involving the reaction of phenols with iodine monobromide demonstrated the utility of UV spectroscopy in analyzing iodinated phenol products. rsc.org

The expected electronic transitions are summarized in the table below.

| Transition | Chromophore | Predicted λmax Region (nm) |

| π → π | Substituted Aromatic Ring | ~220-240 |

| π → π | Substituted Aromatic Ring | ~280-300 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edu This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural understanding.

While a specific crystal structure for 2,4-Diiodo-6-vinylphenol has not been reported, its molecular geometry and bond parameters can be predicted based on the structures of related compounds and fundamental chemical principles.

The molecule is expected to have a largely planar geometry, dominated by the sp² hybridized carbons of the benzene ring. The substituents will lie in or close to the plane of the ring. The internal bond angles of the aromatic ring may show slight deviations from the ideal 120° due to steric and electronic effects of the bulky iodine and vinyl substituents.

The key bond lengths and angles can be estimated from known values for similar structures. The C-C bond lengths within the aromatic ring will be intermediate between single and double bonds, typically around 1.39 Å. The phenolic C-O bond is expected to be shorter than that in aliphatic alcohols due to partial double bond character from conjugation with the ring. The C-I bond length in iodo-aromatic compounds is typically in the range of 2.05-2.10 Å.

The table below presents the predicted bond parameters for 2,4-Diiodo-6-vinylphenol.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | Aromatic C-C | ~ 1.39 Å |

| Bond Length | Phenolic C-O | ~ 1.36 Å |

| Bond Length | Vinyl C=C | ~ 1.34 Å |

| Bond Length | Aromatic C-I | ~ 2.10 Å |

| Bond Angle | Aromatic C-C-C | ~ 120° |

| Bond Angle | C-C-O | ~ 119° |

| Bond Angle | C-O-H | ~ 109° |

| Bond Angle | Ring C-C-I | ~ 120° |

Intermolecular Interactions and Crystal Packing

In the absence of specific published crystallographic data for 2,4-diiodo-6-vinylphenol, we can hypothesize the types of intermolecular interactions that are likely to be present based on the functional groups within the molecule. The phenolic hydroxyl group is a strong hydrogen bond donor and can also act as an acceptor. The iodine atoms are capable of forming halogen bonds, which are highly directional interactions between an electrophilic region on the halogen and a nucleophilic site. Furthermore, the vinyl group and the aromatic ring can participate in van der Waals forces and potentially π-stacking interactions.

A hypothetical crystal packing arrangement could involve the formation of hydrogen-bonded chains or networks involving the phenolic hydroxyl groups. These primary structures would then be further organized by weaker but significant halogen bonds between the iodine atoms of one molecule and the oxygen or another iodine atom of a neighboring molecule. The vinyl groups might be oriented to minimize steric hindrance while maximizing van der Waals contacts.

A comprehensive study would involve the generation of a detailed crystallographic information file (CIF), which would allow for the quantitative analysis of these interactions. This would include measuring bond distances and angles of hydrogen and halogen bonds, as well as the distances between aromatic rings to assess π-stacking. Such data would be instrumental in building a complete picture of the supramolecular assembly of 2,4-diiodo-6-vinylphenol.

To provide a concrete example of the type of data that would be generated from such a study, the following interactive table presents a hypothetical set of crystallographic parameters for 2,4-diiodo-6-vinylphenol.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 12.3 |

| c (Å) | 15.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1455.3 |

| Z | 4 |

This table would be accompanied by a detailed discussion of the specific intermolecular contacts observed in the crystal structure, including donor-acceptor distances and angles for any hydrogen and halogen bonds. For instance, a hypothetical hydrogen bond might be characterized by an O-H···O distance of 2.8 Å and an angle of 170°. Similarly, an I···O halogen bond might have a distance of 3.1 Å.

The elucidation of the crystal structure and the nature of the intermolecular interactions in 2,4-diiodo-6-vinylphenol are critical for a complete understanding of its chemical and physical behavior in the solid state.

Chemical Reactivity and Transformation Studies of 2,4 Diiodo 6 Vinylphenol

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group attached to the aromatic ring is a primary site for chemical modification. Its reactivity is influenced by the electron-withdrawing effects of the two iodine atoms and the vinyl group, which increase its acidity compared to phenol (B47542) itself. wikipedia.org

Etherification and Esterification Reactions

The phenolic hydroxyl group of 2,4-diiodo-6-vinylphenol is expected to undergo etherification and esterification, common reactions for phenols.

Etherification: This reaction involves the conversion of the hydroxyl group into an ether. A common method is the Williamson ether synthesis, where the phenol is first deprotonated to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. Given the steric hindrance from the ortho-iodine and ortho-vinyl groups, reactions may require more forcing conditions or specific catalysts. Phase-transfer catalysis could be a viable strategy to facilitate this transformation. google.com

Esterification: Phenolic esters can be formed through reaction with carboxylic acids or, more commonly, with more reactive acyl halides or anhydrides. The Schotten-Baumann reaction, which uses an acyl chloride under basic conditions, is a typical method for this transformation. wikipedia.org Acid-catalyzed Fischer esterification is generally less effective for phenols.

| Transformation | Reagent Class | Specific Examples | Typical Conditions |

|---|---|---|---|

| Etherification | Alkyl Halides | Methyl iodide, Ethyl bromide, Benzyl chloride | Base (e.g., K₂CO₃, NaOH), Solvent (e.g., Acetone, DMF) |

| Sulfates | Dimethyl sulfate, Diethyl sulfate | Base, Aqueous or Biphasic medium | |

| Esterification | Acyl Halides | Acetyl chloride, Benzoyl chloride | Base (e.g., Pyridine, NaOH), Schotten-Baumann conditions |

| Anhydrides | Acetic anhydride, Propionic anhydride | Base or Acid catalyst |

Phenoxide Formation and Reactivity

In the presence of a base, the phenolic proton can be removed to form the corresponding 2,4-diiodo-6-vinylphenoxide ion. Phenols are generally more acidic than aliphatic alcohols because the resulting phenoxide ion is stabilized by resonance, with the negative charge delocalized into the aromatic ring. wikipedia.orguobaghdad.edu.iq The presence of two electron-withdrawing iodine atoms on the ring is expected to further stabilize the phenoxide anion, thereby increasing the acidity of the parent phenol.

This phenoxide is a potent nucleophile. Its reactivity is central to the etherification reactions mentioned previously. Furthermore, as a strong nucleophile, it can participate in other reactions, such as the Kolbe-Schmidt reaction, where the phenoxide reacts with carbon dioxide to form a hydroxybenzoic acid, although steric hindrance might impede this specific transformation. libretexts.org The formation of the phenoxide activates the aromatic ring toward electrophilic aromatic substitution to an even greater degree than the hydroxyl group itself. libretexts.org

Reactions of the Vinyl Moiety

The vinyl group (-CH=CH₂) provides a site for addition reactions and polymerization, making 2,4-diiodo-6-vinylphenol a potentially valuable monomer for creating specialized polymers.

Radical Polymerization Mechanisms and Kinetics

Like styrene, 2,4-diiodo-6-vinylphenol is expected to undergo free-radical polymerization. The process involves three main stages: initiation, propagation, and termination. acs.org

Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) thermally decomposes to generate primary radicals. These radicals add to the vinyl group of the monomer, creating a new, monomer-based radical.

Propagation: The monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight.

Termination: The growth of polymer chains is halted, typically through the combination of two growing radical chains or by disproportionation. acs.org

The kinetics of such polymerizations are complex. Generally, the rate of polymerization is directly proportional to the monomer concentration and to the square root of the initiator concentration. cmu.edufrontiersin.org The bulky iodine substituents on the aromatic ring may introduce steric effects that could influence the propagation rate constant and the stereochemistry of the resulting polymer chain.

Controlled Radical Polymerization (e.g., ATRP, RAFT) for Polymer Architecture Control

To produce polymers with well-defined molecular weights, low polydispersity, and complex architectures (e.g., block copolymers), controlled radical polymerization (CRP) techniques are employed. sigmaaldrich.comazom.com These methods introduce a dynamic equilibrium between active, propagating radical chains and dormant species. cmu.edu

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile CRP method that typically uses a transition metal complex (e.g., copper with a nitrogen-based ligand) to reversibly activate and deactivate the growing polymer chains through a halogen atom transfer process. wikipedia.orgthescipub.com This allows for the controlled, sequential addition of monomer units. The presence of iodine atoms on the monomer itself could potentially interact with or influence the catalyst system.

| Technique | Key Components | Primary Advantages | Potential Considerations for 2,4-Diiodo-6-vinylphenol |

|---|---|---|---|

| Free Radical Polymerization | Monomer, Radical Initiator | Simple, robust, wide monomer scope. | Poor control over molecular weight and architecture (high PDI). |

| ATRP | Monomer, Initiator (Alkyl Halide), Transition Metal Catalyst, Ligand | Well-defined polymers, low PDI, block copolymers. wikipedia.org | Potential for catalyst poisoning or side reactions involving the iodo-substituents. |

| RAFT | Monomer, Radical Initiator, RAFT Agent (Thiocarbonylthio compound) | Excellent functional group tolerance, versatile, low PDI. sigmaaldrich.com | Requires careful selection of RAFT agent for optimal control. |

Cycloaddition Reactions (e.g., Diels-Alder)

The vinyl group can act as a 2π-electron component (a dienophile) in cycloaddition reactions. The most prominent of these is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org

Olefin Metathesis and Cross-Coupling Strategies

The vinyl group at the C6 position is a key handle for modifications via olefin metathesis. This powerful reaction class enables the formation of new carbon-carbon double bonds by rearranging alkene fragments. wikipedia.org Catalyzed by metal complexes, typically featuring ruthenium or molybdenum, olefin metathesis provides a strategic route to more complex molecular architectures. wikipedia.orgorganic-chemistry.org

For 2,4-diiodo-6-vinylphenol, two primary metathesis strategies are applicable:

Cross-Metathesis (CM): This intermolecular reaction involves the coupling of the vinylphenol with another olefin. The reaction allows for the introduction of a wide variety of functional groups onto the vinyl side chain. The efficiency and selectivity of cross-metathesis are highly dependent on the catalyst and the reaction partner. d-nb.info Second-generation Grubbs catalysts are often employed due to their high activity and tolerance for various functional groups, including the phenol. harvard.edu

Ring-Closing Metathesis (RCM): While RCM is an intramolecular process requiring a second alkene tethered to the molecule, a synthetic precursor to 2,4-diiodo-6-vinylphenol could be designed to undergo RCM to form a cyclic structure. The driving force for this reaction is often the formation of a stable five- or six-membered ring and the release of ethylene (B1197577) gas. masterorganicchemistry.com

The general mechanism for olefin metathesis, as proposed by Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-carbene intermediate and the alkene, forming a metallacyclobutane intermediate. harvard.edu

Reactivity of the Iodo Substituents

The two iodine atoms on the aromatic ring, positioned ortho and para to the hydroxyl group, are excellent leaving groups in a variety of transition metal-catalyzed cross-coupling reactions. Aryl iodides are the most reactive among aryl halides for these transformations, often allowing for milder reaction conditions. nrochemistry.com The differential electronic and steric environments of the C2 and C4 iodine atoms may allow for selective mono-functionalization under carefully controlled conditions, followed by a second, distinct coupling reaction.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation and have been recognized with the 2010 Nobel Prize in Chemistry. nobelprize.orglibretexts.org These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples the aryl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. expresspolymlett.comlibretexts.org This reaction is highly valued for its mild conditions, broad functional group tolerance, and the low toxicity of boron-containing reagents. organic-chemistry.org For 2,4-diiodo-6-vinylphenol, a stepwise or double Suzuki coupling can be envisioned to synthesize complex biaryl or teraryl structures. The reactivity order for halides in Suzuki coupling is I > Br > Cl > OTf. organic-chemistry.org

| Entry | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Iodo-4-phenyl-6-vinylphenol | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 4-(4-Methoxyphenyl)-2-iodo-6-vinylphenol | 80-90 |

| 3 | Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 2,4-Divinyl-6-vinylphenol | 70-85 |

| 4 | Methylboronic acid | Pd₂(dba)₃/t-Bu₃P | K₃PO₄ | Toluene | 2-Iodo-4-methyl-6-vinylphenol | 65-75 |

Table 1: Representative conditions for selective Suzuki-Miyaura coupling at the C4 position of 2,4-diiodo-6-vinylphenol. Data is illustrative of typical yields for similar substrates.

Sonogashira Coupling: The Sonogashira reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. nrochemistry.comorganic-chemistry.org The reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org The high reactivity of the C-I bonds in 2,4-diiodo-6-vinylphenol makes it an excellent substrate for mono- or di-alkynylation, providing access to precursors for advanced materials and complex molecules. wikipedia.org

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 2-Iodo-4-(phenylethynyl)-6-vinylphenol |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 2-Iodo-4-((trimethylsilyl)ethynyl)-6-vinylphenol |

| 3 | 1-Hexyne | Pd(OAc)₂ | CuI | Piperidine | DMF | 2-Iodo-4-(hex-1-yn-1-yl)-6-vinylphenol |

| 4 | Propargyl alcohol | PdCl₂(dppf) | CuI | Et₃N | Acetonitrile | 4-(3-Hydroxyprop-1-yn-1-yl)-2-iodo-6-vinylphenol |

Table 2: Illustrative conditions for Sonogashira coupling with 2,4-diiodo-6-vinylphenol. These represent typical parameters for aryl iodides.

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of the aryl iodide with an alkene to form a new, more substituted alkene. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. organic-chemistry.org This transformation allows for the extension of the aromatic core with various alkenyl substituents. The reaction typically results in substitution at the less substituted carbon of the alkene partner, with a high preference for trans stereochemistry in the product. organic-chemistry.org

Formation of Hypervalent Iodine Reagents

Aryl iodides can be oxidized to form hypervalent iodine(III) or iodine(V) compounds. These reagents, such as (diacetoxyiodo)arenes (ArI(OAc)₂) and aryliodonium salts ([Ar₂I]⁺X⁻), are versatile reagents in their own right, capable of acting as electrophiles and oxidants. scispace.com The oxidation of 2,4-diiodo-6-vinylphenol could potentially lead to the formation of mono- or bis-hypervalent iodine species. For instance, reaction with peracids in the presence of acetic acid can generate the corresponding bis(acetoxy)iodo derivatives. These hypervalent species can then be used in a variety of transformations, including the arylation of nucleophiles. diva-portal.org

Electrophilic and Nucleophilic Aromatic Substitution on the Phenol Ring

Beyond reactions at the iodo and vinyl positions, the aromatic ring itself can undergo substitution at its C-H bonds.

Electrophilic Aromatic Substitution: The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. youtube.com In 2,4-diiodo-6-vinylphenol, the positions ortho (C6) and para (C4) to the hydroxyl group are already substituted. The remaining open positions are C3 and C5 (meta to the hydroxyl). The combined directing effects of the existing substituents (-OH, -I, -CH=CH₂) determine the regioselectivity. The hydroxyl group's strong activating and ortho, para-directing nature dominates, leading to increased electron density at C3 and C5 (relative to an unsubstituted position meta to -OH). Electrophilic attack is therefore most likely to occur at the C5 position, which is sterically less hindered than the C3 position. Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com However, the conditions for these reactions must be chosen carefully to avoid unwanted side reactions with the phenol or vinyl groups.

Nucleophilic Aromatic Substitution: As discussed previously (Section 4.3.2), classical nucleophilic aromatic substitution on the C-H bonds of an electron-rich ring like phenol is not a feasible pathway. libretexts.org Such transformations require either extreme conditions or specialized mechanisms not typically encountered in standard laboratory synthesis.

Mechanistic Investigations of Key Transformations

The mechanisms of the palladium-catalyzed cross-coupling reactions discussed are well-established and share a common catalytic cycle. nobelprize.orglibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide (R-I) to a coordinatively unsaturated Pd(0) complex. This step forms a square planar Pd(II) intermediate, [Ar-Pd(II)-I], and is often the rate-determining step. nrochemistry.com

Transmetalation (for Suzuki and Sonogashira):

In the Suzuki reaction, the organoboron species, activated by a base to form a borate (B1201080) complex, transfers its organic group to the palladium center, displacing the iodide. organic-chemistry.org

In the Sonogashira reaction, the copper acetylide, formed from the terminal alkyne, copper(I), and base, transfers the alkynyl group to the palladium complex. libretexts.org

Migratory Insertion (for Heck): In the Heck reaction, the alkene coordinates to the Pd(II) center and then inserts into the Pd-Aryl bond.

Reductive Elimination: The final step is the reductive elimination of the coupled product (R-R') from the Pd(II) complex. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

The mechanism for electrophilic aromatic substitution on the phenol ring proceeds via the attack of an electrophile (E⁺) on the electron-rich aromatic ring. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com A base then removes a proton from the sp³-hybridized carbon, restoring the aromaticity of the ring and yielding the substituted product.

Reaction Pathway Elucidation

Currently, there is a lack of published research specifically detailing the reaction pathway elucidation for 2,4-Diiodo-6-vinylphenol. Scientific databases and chemical literature searches did not yield specific studies that have investigated the mechanisms of its reactions, the intermediate species formed, or the final products resulting from its transformation under various conditions. The reactivity of the vinyl group and the influence of the two iodine atoms and the hydroxyl group on the aromatic ring present areas of theoretical interest, but experimental data to substantiate any proposed pathways is absent.

Kinetic and Thermodynamic Studies of Reaction Processes

Consistent with the lack of information on reaction pathways, there are no available kinetic or thermodynamic data for the reaction processes of 2,4-Diiodo-6-vinylphenol. Studies that would provide insights into reaction rates, activation energies, and the thermodynamic stability of reactants and products have not been reported. Consequently, a quantitative understanding of the factors governing the speed and spontaneity of its potential reactions remains undeveloped.

Due to the absence of specific research on the chemical reactivity and transformation of 2,4-Diiodo-6-vinylphenol, no data tables can be generated at this time. Further empirical research is necessary to characterize these fundamental aspects of its chemical nature.

Theoretical and Computational Investigations of 2,4 Diiodo 6 Vinylphenol

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. For a molecule like 2,4-Diiodo-6-vinylphenol, a common approach would involve using a functional like B3LYP with a basis set such as 6-311++G(d,p) to balance accuracy and computational cost.

The first step in most computational studies is to find the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

For 2,4-Diiodo-6-vinylphenol, conformational analysis would be crucial due to the rotational freedom around the C-O bond of the hydroxyl group and the C-C single bond connecting the vinyl group to the aromatic ring. A potential energy surface scan, where the dihedral angles of these rotatable bonds are systematically varied, would reveal the various possible conformers and their relative energies. The results would likely show that the most stable conformer is stabilized by factors such as intramolecular hydrogen bonding or minimization of steric hindrance between the bulky iodine atoms and the vinyl group.

Table 1: Hypothetical Relative Energies of 2,4-Diiodo-6-vinylphenol Conformers Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Conformer | Dihedral Angle (C-C-O-H) | Dihedral Angle (C-C-C=C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|---|

| 1 (Global Minimum) | 0° | 0° | 0.00 | Planar structure, potential for weak intramolecular H-bond between OH and vinyl π-system. |

| 2 | 180° | 0° | 1.52 | OH group oriented away from the vinyl group. |

| 3 | 0° | 90° | 3.15 | Vinyl group perpendicular to the ring, disrupting π-conjugation. |

Understanding the electronic structure is key to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

For 2,4-Diiodo-6-vinylphenol, the HOMO would likely be localized on the phenol (B47542) ring and the oxygen atom, indicating these are the primary sites for electrophilic attack. The LUMO might be distributed over the aromatic ring and the vinyl group. The presence of electron-withdrawing iodine atoms would be expected to lower the energies of these orbitals compared to phenol itself.

An electrostatic potential (ESP) surface map visually represents the charge distribution. For this molecule, a negative potential (typically colored red) would be expected around the oxygen atom of the hydroxyl group, indicating a region susceptible to electrophilic attack. The hydrogen of the hydroxyl group would show a positive potential (blue), highlighting its acidic nature. The iodine atoms may exhibit a region of positive potential known as a "sigma-hole," which can lead to halogen bonding interactions.

Table 2: Hypothetical Electronic Properties of 2,4-Diiodo-6-vinylphenol Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Property | Value |

|---|---|

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.80 eV |

| HOMO-LUMO Gap | 4.45 eV |

| Dipole Moment | 2.10 Debye |

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific molecular motion (e.g., stretching, bending). These theoretical spectra can be correlated with experimental data to confirm the structure of the synthesized compound and to assign the observed spectral bands to specific vibrations.

For 2,4-Diiodo-6-vinylphenol, characteristic vibrational modes would include the O-H stretch of the hydroxyl group (typically around 3600 cm⁻¹), C=C stretching of the aromatic ring and vinyl group (1500-1650 cm⁻¹), and C-I stretching vibrations at lower frequencies. DFT calculations often overestimate vibrational frequencies, so a scaling factor is typically applied to improve agreement with experimental spectra.

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Modes Frequencies are hypothetically scaled.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3610 | Hydroxyl group stretching |

| ν(C=C) vinyl | 1635 | Vinyl group C=C stretching |

| ν(C=C) ring | 1580, 1470 | Aromatic ring stretching |

| δ(O-H) | 1255 | Hydroxyl group in-plane bending |

| ν(C-I) | 650, 580 | Carbon-Iodine stretching |

Quantum chemical calculations can be used to map out the energy profile of a chemical reaction, providing insight into its mechanism. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

Potential reactions for 2,4-Diiodo-6-vinylphenol could include electrophilic aromatic substitution or reactions involving the vinyl or hydroxyl groups. For example, the mechanism of bromination could be studied. Calculations would likely show that the hydroxyl group strongly directs incoming electrophiles to the ortho and para positions. However, since these positions are occupied by iodine and a vinyl group, substitution would occur at the remaining open ortho position. Transition state calculations would quantify the energy barriers for substitution at different sites, confirming the regioselectivity.

Molecular Dynamics Simulations

While quantum mechanics looks at static electronic structures, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This provides a picture of the dynamic behavior of the molecule, such as its conformational changes in different environments.

MD simulations can model how 2,4-Diiodo-6-vinylphenol behaves in a solvent. By placing a model of the molecule in a box of explicit solvent molecules (like water or an organic solvent), the simulation can track its movements and conformational changes over nanoseconds or longer.

Such a simulation would reveal the stability of the different conformers in solution. It would also show how solvent molecules interact with the solute, for instance, through hydrogen bonding between the solvent and the phenolic hydroxyl group. The simulation could quantify the lifetime of these hydrogen bonds and analyze the solvent structure around the hydrophobic and hydrophilic parts of the molecule. This provides a deeper understanding of solvation effects on the molecule's structure and potential reactivity.

Intermolecular Interactions with Solvents or Other Molecules

The intermolecular interactions of 2,4-diiodo-6-vinylphenol are dictated by the presence of its three key functional groups: a hydroxyl (-OH) group, a vinyl (-CH=CH₂) group, and two iodine atoms attached to the phenolic ring. These groups allow the molecule to engage in a variety of non-covalent interactions, the nature and strength of which are significantly influenced by the surrounding solvent or interacting molecules.

Hydrogen Bonding: The hydroxyl group is a primary site for hydrogen bonding, acting as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the lone pairs on the oxygen atom). In protic solvents like water or ethanol, 2,4-diiodo-6-vinylphenol can form strong hydrogen bonds, which would significantly influence its solubility and conformational preferences. In aprotic solvents, self-association through intermolecular hydrogen bonding between two molecules of 2,4-diiodo-6-vinylphenol to form dimers or larger aggregates is more likely.

Halogen Bonding: The iodine atoms on the aromatic ring are capable of forming halogen bonds. This is a highly directional interaction where the electropositive region on the outer side of the iodine atom (the σ-hole) interacts with a Lewis base (e.g., the oxygen or nitrogen atom of another molecule). The strength of these halogen bonds can be comparable to that of conventional hydrogen bonds and can play a crucial role in the formation of specific molecular assemblies. Computational studies on other halogenated compounds have provided insights into the nature of these interactions. mdpi.comdntb.gov.ua

π-Interactions: The aromatic ring of 2,4-diiodo-6-vinylphenol can participate in π-stacking interactions with other aromatic molecules. The vinyl group also provides an additional π-system that can engage in weaker π-interactions. The presence of electron-withdrawing iodine atoms can influence the quadrupole moment of the aromatic ring, thereby modulating the nature and strength of these π-stacking interactions.

The interplay of these interactions is highly dependent on the chemical environment. The table below summarizes the expected primary intermolecular interactions of 2,4-diiodo-6-vinylphenol with different types of solvents.

| Solvent Type | Primary Intermolecular Interaction with 2,4-Diiodo-6-vinylphenol | Expected Consequence |

| Protic (e.g., Water, Ethanol) | Hydrogen Bonding (solute-solvent) | Enhanced solubility, disruption of self-association |

| Aprotic Polar (e.g., Acetone, DMSO) | Hydrogen Bonding (solute-solvent), Dipole-Dipole | Moderate solubility, competition with self-association |

| Aprotic Nonpolar (e.g., Hexane (B92381), Toluene) | Dispersion Forces, π-stacking (with aromatic solvents) | Lower solubility, promotion of self-association |

Quantitative Structure-Reactivity Relationships (QSAR) for Predictive Modeling

A typical QSAR model is represented by the following equation:

Reactivity = f(Descriptor₁, Descriptor₂, ..., Descriptorₙ)

For 2,4-diiodo-6-vinylphenol, the selection of relevant molecular descriptors is crucial for building a predictive QSAR model. These descriptors can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule. For 2,4-diiodo-6-vinylphenol, important electronic descriptors would include the Hammett constants of the iodine and vinyl substituents, the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment. These descriptors are particularly relevant for predicting reactivity in redox reactions.

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity and Taft steric parameters would be relevant for modeling interactions where molecular size is a limiting factor.

Hydrophobic Descriptors: The octanol-water partition coefficient (log P) is a key descriptor for predicting properties like bioavailability and toxicity, which are often related to the molecule's hydrophobicity. nih.gov

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, such as connectivity indices, which can encode information about branching and cyclicity.

The development of a QSAR model for a series of compounds including 2,4-diiodo-6-vinylphenol would involve the following steps:

Data Collection: Gathering a dataset of structurally related compounds with experimentally determined reactivity or activity data.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset.

Model Development: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to establish a mathematical relationship between the descriptors and the observed reactivity. researchgate.net

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. unibo.it

The table below lists some key molecular descriptors that would be theoretically important in developing a QSAR model for predicting the reactivity of 2,4-diiodo-6-vinylphenol and its analogs.

| Descriptor Class | Specific Descriptor Example | Potential Predicted Property/Reactivity |

| Electronic | HOMO/LUMO Energy Gap | Susceptibility to oxidation, photochemical reactivity |

| Hammett Constants (σ) | Acid-base properties (pKa), reactivity of the aromatic ring | |

| Hydrophobic | Octanol-Water Partition Coefficient (log P) | Biological activity, environmental fate |

| Steric | Molar Refractivity (MR) | Binding affinity to enzymes or receptors |

| Topological | Wiener Index | General correlation with various physicochemical properties |

Applications of 2,4 Diiodo 6 Vinylphenol in Materials Science and Organic Synthesis

As a Monomer for Advanced Polymeric Materials

The presence of a vinyl group on the phenolic ring allows 2,4-Diiodo-6-vinylphenol to act as a monomer in various polymerization reactions. The resulting polymers are expected to exhibit unique properties conferred by the diiodo- and hydroxyl-substituted phenyl side chains.

Homopolymerization to Poly(2,4-Diiodo-6-vinylphenol)

The resulting homopolymer would possess a high refractive index and high density due to the presence of the heavy iodine atoms. The phenolic hydroxyl groups would offer sites for post-polymerization modification and could contribute to the polymer's solubility in polar solvents and its adhesive properties.

Table 1: Predicted Properties of Poly(2,4-Diiodo-6-vinylphenol) based on Analogous Polymers

| Property | Predicted Characteristic | Rationale |

| Refractive Index | High | Presence of heavy iodine atoms. |

| Density | High | High atomic weight of iodine. |

| Thermal Stability | Potentially enhanced | Halogenated polymers often exhibit increased thermal stability. |

| Solubility | Soluble in polar organic solvents | Presence of the polar hydroxyl group. |

| Adhesion | Good | Phenolic hydroxyl groups can form hydrogen bonds. |

Copolymerization with Other Monomers for Tunable Properties

To tailor the properties of the resulting materials for specific applications, 2,4-Diiodo-6-vinylphenol can be copolymerized with a variety of other vinyl monomers. Copolymerization with monomers such as styrene, acrylates, or other functionalized vinyl compounds could lead to polymers with a wide range of tunable properties. For instance, copolymerization with a flexible monomer could improve the mechanical properties of the resulting polymer, while copolymerization with a hydrophobic monomer could be used to adjust its solubility and surface properties. The ability to copolymerize vinylphenol with various monomers is a well-established strategy for creating functional polymer materials with tailored characteristics. google.comgoogle.com

Synthesis of Functional Polymers with Halogen or Hydroxyl Side Chains

Polymers derived from 2,4-Diiodo-6-vinylphenol are inherently functional due to the presence of both halogen and hydroxyl side chains. Halogenated polymers are known for a range of useful properties including high tensile strength, heat resistance, chemical inertness, and flame retardancy. The iodine atoms, in particular, can serve as reactive sites for further chemical modifications, such as cross-coupling reactions, to introduce additional functionalities.

The phenolic hydroxyl groups provide another avenue for functionalization. They can be derivatized to introduce a wide array of chemical groups, altering the polymer's properties for specific applications. For example, the hydroxyl group can be esterified or etherified to modify the polymer's solubility, thermal properties, and reactivity.

Application in Photoresist Polymers and Electronic Materials

One of the most promising potential applications for polymers derived from 2,4-Diiodo-6-vinylphenol is in the field of microelectronics, specifically as photoresists. Photoresists are light-sensitive materials used to create patterned coatings on surfaces, a critical process in the manufacturing of electronic devices. wikipedia.org There is a growing need for photoresist materials with improved sensitivity, particularly for extreme ultraviolet (EUV) lithography. Research has shown that incorporating iodine into polymer resins can significantly enhance their absorption of EUV radiation, leading to improved photoresist sensitivity. google.comspiedigitallibrary.org Therefore, polymers containing 2,4-Diiodo-6-vinylphenol units could be valuable components in advanced photoresist formulations.

Furthermore, the electrical properties of materials can be influenced by the incorporation of iodine. For example, iodine doping has been shown to improve the electrical characteristics of p-type oxide semiconductors. nih.gov This suggests that polymers containing 2,4-Diiodo-6-vinylphenol might find applications in other electronic materials where tuning of electrical properties is desired.

As a Building Block in Complex Molecule Synthesis

Beyond its use as a monomer, the diiodinated and functionalized aromatic structure of 2,4-Diiodo-6-vinylphenol makes it a valuable building block for the synthesis of more complex molecules.

Precursor for Diiodinated Aromatic Systems

The two iodine atoms on the aromatic ring of 2,4-Diiodo-6-vinylphenol can serve as handles for a variety of organic transformations, most notably palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions, such as the Suzuki, Stille, and Sonogashira couplings, are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com

By selectively reacting one or both of the iodine atoms, complex diiodinated aromatic systems with diverse functionalities can be constructed. The vinyl and hydroxyl groups can either be protected during these transformations and deprotected later, or they can be incorporated into the final molecular design. This versatility allows for the synthesis of a wide range of complex molecules that could have applications in pharmaceuticals, agrochemicals, and materials science. Iodoarenes are recognized as versatile intermediates in organic synthesis, and having a diiodinated scaffold with additional functional groups provides a powerful platform for molecular construction. researchgate.net

Table 2: Potential Cross-Coupling Reactions Utilizing 2,4-Diiodo-6-vinylphenol

| Reaction Name | Coupling Partner | Resulting Bond | Potential Application of Product |

| Suzuki Coupling | Organoboron Reagent | C-C | Biaryl compounds for pharmaceuticals or ligands. |

| Stille Coupling | Organotin Reagent | C-C | Complex organic molecules. |

| Sonogashira Coupling | Terminal Alkyne | C-C (alkynyl) | Conjugated systems for electronic materials. |

| Buchwald-Hartwig Amination | Amine | C-N | Arylamine structures for pharmaceuticals. |

| Heck Coupling | Alkene | C-C (alkenyl) | Substituted styrenes and stilbenes. |

Intermediate in the Synthesis of Natural Product Analogs and Derivatives

There is currently no specific literature detailing the use of 2,4-diiodo-6-vinylphenol as an intermediate in the synthesis of natural product analogs. However, its molecular architecture makes it a potentially valuable building block for such endeavors. Phenolic compounds are precursors to a wide array of natural products, and the vinyl group serves as a versatile functional handle for various organic transformations.

The reactivity of the vinyl group allows for several key reactions in complex molecule synthesis:

Polymerization: The vinyl group can undergo polymerization to create functional polymers.

Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki) to form more complex carbon skeletons.

Oxidation/Reduction: The double bond can be oxidized to form epoxides or diols, or reduced to an ethyl group, providing pathways to different derivatives.

Similarly, the di-iodo substitution offers sites for further functionalization, primarily through metal-catalyzed cross-coupling reactions, enabling the introduction of new alkyl, aryl, or other functional groups. Precursors to vinylphenols, such as p-coumaric acid, are known to be important intermediates in the biosynthesis of numerous valuable substances, including flavonoids, stilbenes, and polyphenols. researchgate.net This underscores the potential of vinylphenol structures as core components in the synthesis of biologically relevant molecules.

Role in Catalysis and Ligand Design

The presence of iodine atoms on the phenol (B47542) ring of 2,4-diiodo-6-vinylphenol is particularly significant for its potential applications in catalysis, primarily through the phenomenon of halogen bonding.

While no studies have specifically reported the use of 2,4-diiodo-6-vinylphenol as a ligand, its structure is highly relevant to the principles of modern ligand design. The iodine atoms can act as halogen bond (XB) donors. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the XB donor) is attracted to a nucleophilic site (the XB acceptor). mdpi.com This interaction is highly directional and specific, making it a powerful tool in designing supramolecular assemblies and catalysts. mdpi.com

In the context of metal-catalyzed reactions, ligands incorporating halogen bond donors can influence the catalytic cycle in several ways:

Anion Binding: They can bind to and stabilize anionic intermediates or transition states.

Substrate Activation: They can activate a substrate by withdrawing electron density.